molecular formula C20H16FNO4S B2983261 5-((4-fluorobenzyl)oxy)-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021060-66-1

5-((4-fluorobenzyl)oxy)-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No. B2983261
CAS RN: 1021060-66-1
M. Wt: 385.41
InChI Key: XZNKUSQSPHVTQL-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide, also known as compound 1, is a chemical compound with potential therapeutic applications. It belongs to the class of pyran-2-carboxamide derivatives and has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to "5-((4-fluorobenzyl)oxy)-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide" often involves complex chemical reactions aiming at introducing fluorine-containing groups, which are known to significantly influence the biological activity of compounds. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines has been developed, showcasing the intricate methods used to incorporate fluorine atoms into bioactive molecules (Eleev, Kutkin, & Zhidkov, 2015).

Biological Activities

Research on compounds with structural similarities to "5-((4-fluorobenzyl)oxy)-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide" has shown a range of biological activities, including antimicrobial and anticancer properties. For example, novel compounds synthesized for their cytotoxic activity against various cancer cell lines highlight the potential therapeutic applications of such molecules (Hassan, Hafez, & Osman, 2014).

Mechanistic Studies

Investigations into the mechanism of action of related compounds have led to insights into their interaction with biological targets. For instance, thiazole-aminopiperidine hybrid analogues have been designed as novel inhibitors of Mycobacterium tuberculosis GyrB, demonstrating the utility of such compounds in addressing infectious diseases (Jeankumar et al., 2013).

Structural Analysis

Crystallographic studies have been conducted to elucidate the structures of related compounds, providing valuable information on their potential binding modes and interactions with biological macromolecules. For example, the synthesis and crystal structure analysis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives have contributed to understanding the structural basis of their biological activities (Qi, You, Wang, & Zhang, 2015).

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO4S/c1-27-19-5-3-2-4-15(19)22-20(24)17-10-16(23)18(12-26-17)25-11-13-6-8-14(21)9-7-13/h2-10,12H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNKUSQSPHVTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-fluorobenzyl)oxy)-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide

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